4-Bromo-5-chlorothiophene-2-carboxylic acid

Catalog No.
S689375
CAS No.
60729-37-5
M.F
C5H2BrClO2S
M. Wt
241.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chlorothiophene-2-carboxylic acid

CAS Number

60729-37-5

Product Name

4-Bromo-5-chlorothiophene-2-carboxylic acid

IUPAC Name

4-bromo-5-chlorothiophene-2-carboxylic acid

Molecular Formula

C5H2BrClO2S

Molecular Weight

241.49 g/mol

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)

InChI Key

CFVLYODPDQGKTF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)Cl)C(=O)O

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(=O)O

4-Bromo-5-chlorothiophene-2-carboxylic acid is a heterocyclic compound characterized by its thiophene ring structure, which is substituted with bromine and chlorine atoms, as well as a carboxylic acid functional group. Its chemical formula is C6H4BrClO2S, and it has a molecular weight of 241.49 g/mol. This compound appears as a white to off-white solid and is known for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents on the thiophene ring .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles such as sodium methoxide or potassium tert-butoxide can replace these halogens.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thiophene derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid can be achieved through several methods:

  • Halogenation of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid, bromination and chlorination can be performed using brominating agents (e.g., N-bromosuccinimide) and chlorinating agents (e.g., thionyl chloride) to introduce the halogen substituents .
  • Carboxylation Reactions: Utilizing appropriate reagents, such as carbon dioxide in the presence of a base, can facilitate the introduction of the carboxylic acid group onto a substituted thiophene .
  • Multi-step Synthesis: Involves several synthetic steps including protection-deprotection strategies and coupling reactions to achieve the desired compound from simpler precursors.

4-Bromo-5-chlorothiophene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound could be utilized in developing herbicides or fungicides due to its structural properties.
  • Material Science: Its unique electronic properties may find applications in organic electronics or as a building block for advanced materials .

Interaction studies involving 4-Bromo-5-chlorothiophene-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways for transformation into more complex molecules. Additionally, understanding how this compound interacts with biological targets could provide insights into its pharmacological profiles.

Several compounds share structural similarities with 4-Bromo-5-chlorothiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chlorothiophene-2-carboxylic AcidLacks bromine; only contains chlorineSimpler halogenation pattern
4-Bromo-thiophene-2-carboxylic AcidSimilar bromination; lacks chlorinePotentially different reactivity due to fewer halogens
4-Iodo-5-chlorothiophene-2-carboxylic AcidContains iodine instead of bromineEnhanced reactivity due to iodine's larger size

These compounds are notable for their potential applications in similar fields but differ in their halogen substituents, which influence their chemical behavior and biological activity.

XLogP3

3.1

Wikipedia

4-Bromo-5-chlorothiophene-2-carboxylic acid

Dates

Modify: 2023-08-15

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